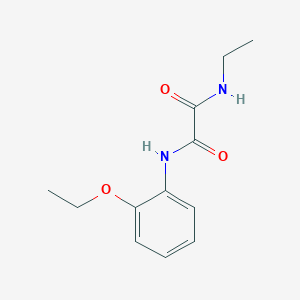

N'-(2-Ethoxyphenyl)-N-ethylethanediamide

Description

N'-(2-Ethoxyphenyl)-N-ethylethanediamide (CAS 23949-66-8) is an ethanediamide derivative with the molecular formula C₁₈H₂₀N₂O₃ and a molecular weight of 312.368 g/mol . Its structure features two aromatic substituents: a 2-ethoxyphenyl group and a 2-ethylphenyl group linked via an oxamide bridge. The compound is commercially known as Tinuvin 312, suggesting its application as a UV stabilizer in polymers or coatings . Key identifiers include the SMILES notation CCC1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=C2OCC and InChIKey YIMHRDBSVCPJOV-UHFFFAOYSA-N .

Properties

IUPAC Name |

N'-(2-ethoxyphenyl)-N-ethyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-3-13-11(15)12(16)14-9-7-5-6-8-10(9)17-4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNUQTJFYONCCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NC1=CC=CC=C1OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Ethoxyphenyl)-N-ethylethanediamide typically involves the reaction of 2-ethoxyaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of N’-(2-Ethoxyphenyl)-N-ethylethanediamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

N’-(2-Ethoxyphenyl)-N-ethylethanediamide undergoes various chemical reactions, including:

Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Bromine in acetic acid or chloroform at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted ethoxyphenyl derivatives.

Scientific Research Applications

N’-(2-Ethoxyphenyl)-N-ethylethanediamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-Ethoxyphenyl)-N-ethylethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ethylethanediamide moiety can interact with metal ions and other cofactors, modulating the compound’s activity and stability.

Comparison with Similar Compounds

Ethanediamide Derivatives

N-(2-Ethoxyphenyl)-N'-(4-isododecylphenyl)oxamide

- Structure : Features a branched 4-isododecylphenyl group instead of 2-ethylphenyl.

- Molecular Formula : C₂₈H₄₀N₂O₃ (MW: 476.63 g/mol) .

- However, its larger size may reduce solubility in polar solvents compared to the ethyl-substituted analog .

N,N'-Bis(2-ethoxyphenyl)ethanediamide

- Structure : Both substituents are 2-ethoxyphenyl groups.

- Molecular Formula : C₁₈H₂₀N₂O₄ (MW: 328.36 g/mol) .

- Properties : Symmetry may increase crystallinity and melting point, though specific data are unavailable. The dual ethoxy groups could enhance UV absorption, making it a candidate for photostabilization .

Thioxothiazolidinone Derivatives

describes compounds based on N(2-ethoxyphenyl)-2-thioxothiazolidin-4-one , which differ in their substituents and functional groups:

(Z)-5-(3,4-Dimethylbenzylidene)-3-N(2-ethoxyphenyl)-2-thioxothiazolidin-4-one Yield: 82%, Melting Point: 136°C.

(Z)-5-(Furan-2-ylmethylene)-3-N(2-ethoxyphenyl)-2-thioxothiazolidin-4-one

- Yield : 53%, Melting Point : 140°C.

- Features : The furan ring may enable π-π interactions, influencing solubility and electronic properties .

Key Differences :

- Thioxothiazolidinones contain a thioxo (C=S) group instead of the oxamide (N-C(=O)-C(=O)-N) bridge, altering electronic properties and hydrogen-bonding capacity.

- Lower yields in furan derivatives (e.g., 53%) suggest synthetic challenges due to steric or electronic effects .

Phthalimide Derivatives

- Structure : Chlorine and phenyl groups on a phthalimide ring.

- Applications : High-purity grades are critical for polymer production, contrasting with ethanediamides' roles as stabilizers .

Comparison :

- Phthalimides exhibit rigid, planar structures ideal for high-temperature polymers, while ethanediamides offer flexibility due to their aliphatic bridges.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N'-(2-Ethoxyphenyl)-N-ethylethanediamide, and how can researchers optimize yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide derivatives with ethoxyphenyl groups (e.g., N-(2-Ethoxyphenyl)benzenesulfonamide) are synthesized by reacting 2-ethoxyaniline with benzenesulfonyl chloride under basic conditions (yield: 89%) . Optimization involves adjusting reaction temperature (70–90°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios. Purity is validated via HPLC or TLC with Rf values compared to standards.

Q. Which spectroscopic techniques are critical for characterizing N'-(2-Ethoxyphenyl)-N-ethylethanediamide, and how should data be interpreted?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., -NH at ~3430 cm⁻¹, -SO₂ at ~1340 cm⁻¹) .

- Mass Spectrometry (EIMS) : Confirm molecular weight via parent ion peaks (e.g., m/z 277 [M⁺] for analogous compounds) .

- NMR : Use ¹H/¹³C NMR to resolve ethoxy (-OCH₂CH₃) and ethylamide (-NHCO-) groups. Compare chemical shifts to databases (e.g., NIST Chemistry WebBook) .

Q. How does the stability of N'-(2-Ethoxyphenyl)-N-ethylethanediamide vary under different storage conditions?

- Methodological Answer : Stability studies should assess degradation under:

- Temperature : Accelerated aging at 40°C for 6 months, monitored via HPLC .

- pH : Expose to buffers (pH 2–12) to identify hydrolysis-prone conditions (e.g., acidic degradation of ethoxy groups) .

- Light : UV-Vis spectroscopy (λmax ~255 nm) to detect photodegradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for N'-(2-Ethoxyphenyl)-N-ethylethanediamide analogs?

- Methodological Answer : Discrepancies in IC₅₀ values or receptor binding may arise from:

- Structural isomerism : Use X-ray crystallography (e.g., SHELXL ) to confirm stereochemistry.

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and validate with positive controls (e.g., reference inhibitors) .

- Data normalization : Apply statistical tools (e.g., ANOVA) to compare results across studies .

Q. What computational strategies are effective for modeling the interaction of N'-(2-Ethoxyphenyl)-N-ethylethanediamide with biological targets?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to predict binding affinities to enzymes (e.g., cytochrome P450) .

- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

- QSAR models : Train models with descriptors like logP and HOMO/LUMO gaps to predict activity .

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of ethanediamide derivatives?

- Methodological Answer :

- Substituent variation : Synthesize analogs with fluorophenyl (e.g., N'-(4-Fluorophenyl)- derivatives) or thiophene groups , then compare bioactivity.

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., carbonyl groups) .

- In vitro assays : Test inhibition of COX-2 or TNF-α to link structural motifs (e.g., ethoxy vs. methoxy) to anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.